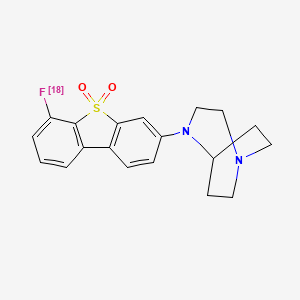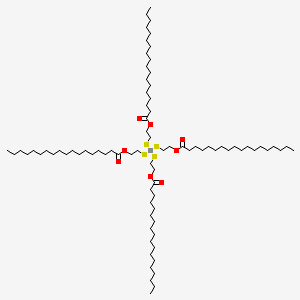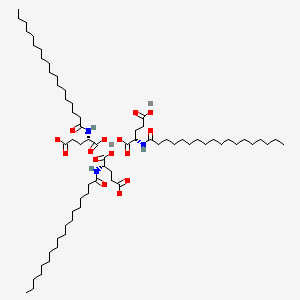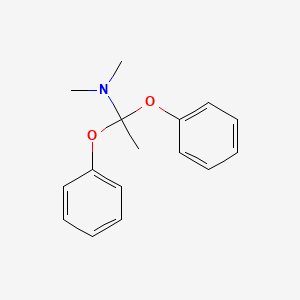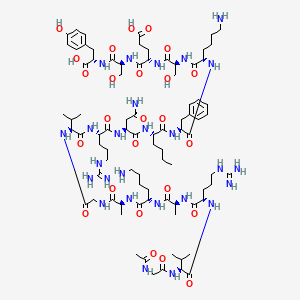
Tetraisodecyl oxybis(methylethylene) diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraisodecyl oxybis(methylethylene) diphosphate is a chemical compound with the molecular formula C46H94O8P2 and a molecular weight of 837.18 g/mol . It is characterized by its complex structure, which includes multiple bonds, rotatable bonds, and phosphate groups . This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of tetraisodecyl oxybis(methylethylene) diphosphate involves the reaction of isodecyl alcohol with phosphorus oxychloride and ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
Tetraisodecyl oxybis(methylethylene) diphosphate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various phosphates and phosphonates.
Reduction: Reduction reactions can convert it into simpler phosphoric compounds.
Substitution: It can undergo substitution reactions where the isodecyl groups are replaced by other alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tetraisodecyl oxybis(methylethylene) diphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: This compound is studied for its potential use in biochemical assays and as a component in biological buffers.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Industry: It is used as an additive in lubricants, flame retardants, and plasticizers.
Mécanisme D'action
The mechanism of action of tetraisodecyl oxybis(methylethylene) diphosphate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways depending on its concentration and the presence of other compounds. The phosphate groups play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Tetraisodecyl oxybis(methylethylene) diphosphate can be compared with other similar compounds such as:
Tris(2-ethylhexyl) phosphate: Similar in structure but with different alkyl groups.
Diisodecyl phthalate: Used as a plasticizer but lacks the phosphate groups.
Propriétés
Numéro CAS |
85851-93-0 |
|---|---|
Formule moléculaire |
C46H94O8P2 |
Poids moléculaire |
837.2 g/mol |
Nom IUPAC |
[4,8-dimethyl-4,5-bis(8-methylnonyl)-2-oxo-1,3,6,2λ5-trioxaphosphocan-2-yl] bis(8-methylnonyl) phosphate |
InChI |
InChI=1S/C46H94O8P2/c1-40(2)31-23-15-11-19-27-35-45-46(10,36-28-20-12-16-24-32-41(3)4)53-56(48,52-44(9)39-49-45)54-55(47,50-37-29-21-13-17-25-33-42(5)6)51-38-30-22-14-18-26-34-43(7)8/h40-45H,11-39H2,1-10H3 |
Clé InChI |
LGAOIVUPQLUKES-UHFFFAOYSA-N |
SMILES canonique |
CC1COC(C(OP(=O)(O1)OP(=O)(OCCCCCCCC(C)C)OCCCCCCCC(C)C)(C)CCCCCCCC(C)C)CCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




